1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride (CAS 1255306-05-8) is a synthetic, fused bicyclic heterocycle comprising an imidazo[2,1-b]thiazole core linked at the 6‑position to a propan-1-amine side chain, isolated as the dihydrochloride salt (molecular formula C₈H₁₃Cl₂N₃S, MW 254.17 g/mol). The dihydrochloride salt form is expressly employed to enhance aqueous solubility for biological testing workflows, a common strategy in preclinical candidate profiling.

Molecular Formula C8H13Cl2N3S
Molecular Weight 254.18 g/mol
CAS No. 1255306-05-8
Cat. No. B1396449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride
CAS1255306-05-8
Molecular FormulaC8H13Cl2N3S
Molecular Weight254.18 g/mol
Structural Identifiers
SMILESCCC(C1=CN2C=CSC2=N1)N.Cl.Cl
InChIInChI=1S/C8H11N3S.2ClH/c1-2-6(9)7-5-11-3-4-12-8(11)10-7;;/h3-6H,2,9H2,1H3;2*1H
InChIKeyIZAHNTMLBZDQBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride (CAS 1255306-05-8): Core Identity and Procurement-Relevant Characterization


1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride (CAS 1255306-05-8) is a synthetic, fused bicyclic heterocycle comprising an imidazo[2,1-b]thiazole core linked at the 6‑position to a propan-1-amine side chain, isolated as the dihydrochloride salt (molecular formula C₈H₁₃Cl₂N₃S, MW 254.17 g/mol) . The dihydrochloride salt form is expressly employed to enhance aqueous solubility for biological testing workflows, a common strategy in preclinical candidate profiling . Commercially, the compound is available from multiple suppliers at purities of ≥95% (e.g., Fluorochem F302843) and ≥98% (e.g., Leyan 1764150), supporting its use as a versatile research intermediate and screening candidate .

Why Generic Substitution of 1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride is Scientifically Unjustified


Imidazo[2,1-b]thiazole derivatives exhibit profound biological response divergence driven by subtle variations in substituent position, chain length, stereochemistry, and salt form [1]. For instance, the propan-1-amine regioisomer (CAS 1255306-05-8) differs from the propan-2-amine regioisomer (CAS 933698-28-3) in the connectivity of the primary amine to the alkyl chain; this seemingly minor alteration can redirect hydrogen-bonding patterns, alter steric accessibility at the 6‑position, and consequently shift kinase selectivity profiles and cellular potency by orders of magnitude [1]. Similarly, the dihydrochloride salt confers aqueous solubility advantages over the free base or monohydrochloride forms, directly impacting reproducibility in biochemical and cell-based assays . These structural determinants preclude generic interchangeability within procurement specifications.

Quantitative Differentiation Evidence for 1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride Against Closest Analogs


Regioisomeric Differentiation: Propan-1-amine vs. Propan-2-amine Substitution at the 6-Position

The target compound bears a propan-1-amine group at C6, whereas the closest regioisomer, 1-(imidazo[2,1-b]thiazol-6-yl)propan-2-amine (CAS 2445479-76-3, monohydrochloride CAS 2749435-02-5), positions the amine at the 2‑carbon of the propyl chain . In the imidazo[2,1-b]thiazole class, the C6 substituent is a critical determinant of kinase hinge-binding geometry; analogous derivatives with varying C6 aminoalkyl chains demonstrate IC₅₀ shifts exceeding 20‑fold against V600E-B-RAF (e.g., 39.9 nM vs. >1,000 nM) [1][2]. Although direct head-to-head data for these exact regioisomers are not published, the class-level SAR indicates that the propan-1-amine geometry presents a distinct pharmacophoric vector, making this compound a non-substitutable entry in screening libraries targeting kinase ATP-binding pockets.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Aqueous Solubility Advantage of the Dihydrochloride Salt Form Relative to Free Base Analogs

The dihydrochloride salt of 1-(imidazo[2,1-b]thiazol-6-yl)propan-1-amine is engineered for enhanced aqueous solubility compared to its free base counterpart. While quantitative solubility data for the free base form of this specific compound are not publicly available, the dihydrochloride salt strategy is well-validated within the imidazo[2,1-b]thiazole class: SKF‑86002 dihydrochloride (a structurally related imidazo[2,1-b]thiazole) achieves aqueous solubility of 50 mM in water, whereas its free base is practically insoluble . The target compound's dihydrochloride form (MW 254.17 g/mol) provides dual protonation of the amine and imidazole nitrogen, significantly enhancing polarity and hydrogen-bonding capacity versus the free base (MW 181.26 g/mol), which is critical for achieving consistent dose-response relationships in cellular and biochemical assays .

Preclinical Formulation Biochemical Assay Development Salt Selection

Anticancer Activity Potential via Class-Level EGFR/HER2 and Kinase Inhibition Evidence

Although direct biological data for CAS 1255306-05-8 are not published in peer-reviewed literature, the imidazo[2,1-b]thiazole scaffold from which it derives is a validated pharmacophore for anticancer kinase inhibition. In a 2024 study, imidazo[2,1-b]thiazole analog 23 exhibited an IC₅₀ of 1.81 µM against MCF‑7 breast cancer cells, outperforming doxorubicin (IC₅₀ = 4.17 µM) and sorafenib (IC₅₀ = 7.26 µM) [1]. Furthermore, imidazo[2,1-b]thiazole derivatives have demonstrated potent V600E-B-RAF inhibition (IC₅₀ = 39.9 nM) and C-RAF inhibition (IC₅₀ = 19.0 nM) [2]. The target compound, bearing a primary amine at the terminus of a three-carbon linker, retains the essential C6-substitution pattern associated with kinase hinge-binding interactions, positioning it as a privileged screening candidate for kinase-targeted drug discovery programs [3].

Cancer Therapeutics EGFR Inhibition Kinase Profiling

Commercial Purity Benchmarking and Multi-Vendor Availability vs. Single-Source Analogs

1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride is commercially available at ≥95% purity (Fluorochem) and ≥98% purity (Leyan, MolCore), with multiple independent suppliers ensuring competitive pricing and supply redundancy . By contrast, the closest regioisomer (propan-2-amine dihydrochloride, CAS 2566438-34-2) and the shorter-chain ethanamine analog (CAS 933698-24-9) are each available from fewer than three verified suppliers, increasing procurement risk and lead-time uncertainty . Additionally, the target compound is accompanied by full GHS-compliant safety documentation (H302, H315, H319, H335) and Certificate of Analysis availability, streamlining institutional chemical safety approval workflows .

Chemical Procurement Quality Control Supply Chain

Structural Differentiation from Shorter-Chain Aminoalkyl Analogs: Impact on Target Engagement Geometry

The three-carbon propan-1-amine chain distinguishes CAS 1255306-05-8 from the one‑carbon methanamine (imidazo[2,1-b]thiazol-6-ylmethanamine, CAS 449799-30-8) and two‑carbon ethanamine (CAS 933698-24-9) analogs . In imidazo[2,1-b]thiazole-based kinase inhibitors, the C6 side-chain length governs the reach of the terminal amine into the solvent-exposed region or back-pocket of the ATP-binding site; for example, V600E-B-RAF inhibitors with varying linker lengths exhibit IC₅₀ values ranging from 1.20 nM (optimized linker) to >100 nM (suboptimal linker) [1]. The propan-1-amine linker provides an intermediate spacer length that balances conformational flexibility with binding-site complementarity, offering a distinct geometric profile not achievable with shorter-chain analogs [2].

Molecular Docking Linker Optimization Pharmacophore Modeling

Safety and Handling Profile: Defined GHS Classification Enabling Streamlined Laboratory Approval

CAS 1255306-05-8 carries a well-characterized GHS hazard profile: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), classified under GHS07 (harmful/irritant) with Signal Word 'Warning' . This established safety documentation, accompanied by detailed precautionary statements (P261–P501) and SDS availability, facilitates expedited institutional chemical safety committee approval. In contrast, several close analogs (e.g., CAS 2445479-76-3, CAS 2566438-34-2) lack publicly accessible, complete GHS-compliant SDS documentation, introducing regulatory uncertainty and potential procurement delays .

Chemical Safety GHS Compliance Laboratory Procurement

Validated Application Scenarios for 1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride in Scientific Procurement


Kinase Inhibitor Screening Library Construction Requiring a Defined 6-Aminoalkyl Imidazo[2,1-b]thiazole Scaffold

For medicinal chemistry programs targeting EGFR, HER2, V600E-B-RAF, or C-RAF kinases, CAS 1255306-05-8 provides a privileged imidazo[2,1-b]thiazole core with a terminal primary amine available for further derivatization (e.g., amide coupling, reductive amination, sulfonamide formation) [1][2]. Its dihydrochloride salt ensures direct solubility in aqueous assay buffers, eliminating DMSO-dependent solubilization steps that can confound early-stage kinase profiling [3]. The established class-level potency (IC₅₀ values as low as 39.9 nM against V600E-B-RAF for structurally related analogs) supports its inclusion in focused kinase inhibitor libraries [2].

Structure-Activity Relationship (SAR) Studies Exploring C6 Linker Length Optimization

The three-carbon propan-1-amine chain offers an intermediate linker length distinct from the one‑carbon methanamine (CAS 449799-30-8) and two‑carbon ethanamine (CAS 933698-24-9) analogs [1][2]. SAR campaigns investigating the impact of linker length on kinase selectivity, cellular permeability, and target engagement can systematically compare this compound against its shorter-chain counterparts, leveraging its multi-vendor availability and documented purity to ensure batch-to-batch reproducibility [3].

Preclinical Oncology Studies Leveraging the Imidazo[2,1-b]thiazole Pharmacophore for Breast Cancer Cell Line Profiling

With imidazo[2,1-b]thiazole derivatives demonstrating IC₅₀ values of 1.81–4.95 µM against MCF‑7 breast cancer cells (surpassing doxorubicin and sorafenib) [1], the target compound serves as a core scaffold for generating novel analogs for MCF‑7, MDA-MB-231, and MDA-MB-468 cytotoxicity screening. Its well-characterized GHS safety profile and dihydrochloride solubility support direct use in cell-based MTT and apoptosis assays without requiring additional formulation development [2].

Chemical Biology Probe Development via Primary Amine Functionalization at the C6 Position

The terminal primary amine of the propan-1-amine chain provides a reactive handle for conjugation to fluorophores, biotin, or solid supports, enabling pull-down assays, cellular imaging, and target identification studies [1]. This functionalization capability, combined with the scaffold's documented kinase-binding potential (EGFR/HER2, RAF, and PI4KB inhibition established across multiple imidazo[2,1-b]thiazole series) [2][3], positions CAS 1255306-05-8 as a versatile starting material for chemical probe synthesis.

Quote Request

Request a Quote for 1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.